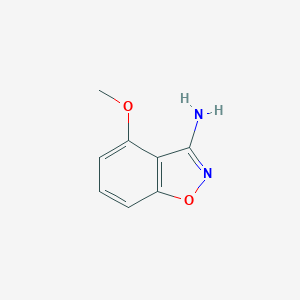

4-Methoxy-1,2-benzoxazol-3-amine

Übersicht

Beschreibung

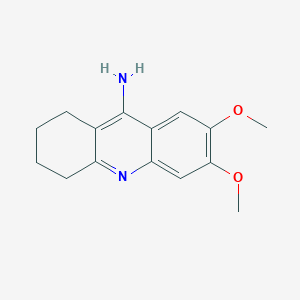

4-Methoxy-1,2-benzoxazol-3-amine is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1,2-benzoxazol-3-amine can be represented by the SMILES string COc1cccc2onc(N)c12 . The InChI key for this compound is YFNIGSJHKGKXEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-1,2-benzoxazol-3-amine include a melting point of 140-142 ºC . Other properties such as boiling point, density, and refractive index were not found in the search results.Wissenschaftliche Forschungsanwendungen

- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities .

- The synthesized benzoxazole compounds were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

- The compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .

- Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC 50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .

Medicinal Chemistry

Antimicrobial Activity

Anticancer Activity

- Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

- There has been a large upsurge in the synthesis of benzoxazole via different pathways .

- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- The 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere was explained by Kumazawa and colleagues .

- The authors employed this reaction in four different solvents, ethyl acetate, acetonitrile, toluene, and p-xylene, at 70 °C–140 °C .

Synthetic Strategies

Oxidative Coupling

- Green Chemistry

- A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

- This method is considered green due to the use of a reusable catalyst and an aqueous medium .

Safety And Hazards

Sigma-Aldrich sells 4-Methoxy-1,2-benzoxazol-3-amine “as-is” and makes no representation or warranty whatsoever with respect to this product . A safety data sheet for this compound suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with soap and plenty of water .

Zukünftige Richtungen

Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole derivatives via different pathways . This suggests that 4-Methoxy-1,2-benzoxazol-3-amine and similar compounds may continue to be of interest in future research and development efforts.

Eigenschaften

IUPAC Name |

4-methoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNIGSJHKGKXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381537 | |

| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1,2-benzoxazol-3-amine | |

CAS RN |

177995-40-3 | |

| Record name | 4-Methoxy-1,2-benzisoxazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177995-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

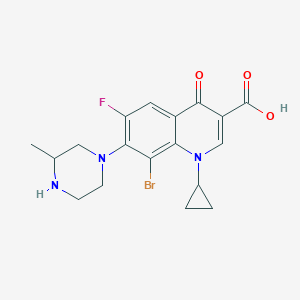

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)